![molecular formula C8H7ClN2O B11907548 3-Chloro-1-methyl-1H-indazol-7-ol](/img/structure/B11907548.png)
3-Chloro-1-methyl-1H-indazol-7-ol
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Overview
Description
3-Chloro-1-methyl-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a chlorine atom at the 3rd position, a methyl group at the 1st position, and a hydroxyl group at the 7th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-indazol-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4-methylphenylhydrazine with formic acid can lead to the formation of the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are often employed to achieve efficient synthesis. These methods are designed to minimize byproducts and maximize the yield of the target compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-indazol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-1H-indazol-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Lacks the chlorine and hydroxyl groups, resulting in different biological activities.
3-Chloro-1H-indazole: Similar structure but lacks the methyl and hydroxyl groups.
1-Methyl-1H-indazole: Lacks the chlorine and hydroxyl groups.
Uniqueness
3-Chloro-1-methyl-1H-indazol-7-ol is unique due to the presence of both the chlorine atom and the hydroxyl group, which contribute to its distinct chemical reactivity and biological activities. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs .
Biological Activity
3-Chloro-1-methyl-1H-indazol-7-ol is a synthetic compound belonging to the indazole family, characterized by its unique structure that includes a chlorine atom and a hydroxyl group. With a molecular formula of C9H8ClN3O and a molecular weight of approximately 197.63 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The indazole core provides a scaffold for various pharmacological applications. The structural features of this compound include:
Property | Value |
---|---|
Molecular Formula | C9H8ClN3O |
Molecular Weight | 197.63 g/mol |
IUPAC Name | This compound |
Structure | Chemical Structure |
Biological Activities
Research indicates that this compound exhibits several significant biological activities, including:
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation through interactions with specific molecular targets. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .
Case Study:
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent. The compound's efficacy was evaluated using various cancer cell lines, revealing an IC50 value indicative of its potency .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against fungal strains such as Candida albicans. The results indicated that it possesses significant antifungal activity, making it a candidate for further development as an antifungal agent .
Enzymatic Inhibition
Studies have explored the compound's ability to inhibit specific enzymes, which is crucial for understanding its therapeutic potential. For instance, it has been reported to exhibit inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism .
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. This includes:
- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity.
- Cell Signaling Modulation : It could influence signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Potential antioxidant properties may contribute to its protective effects against oxidative stress .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1H-Indazole | Parent structure without substitutions | Lacks functional groups enhancing reactivity |
2H-Indazole | Tautomeric form of indazole | Different stability and reactivity |
3-Methyl-1H-indazole | Methyl group at the 3-position | Lacks chlorine and hydroxyl groups |
7-Hydroxyindazole | Hydroxyl group at the 7-position | No methyl or chlorine substitutions |
The specific substitution pattern in this compound significantly influences both its chemical reactivity and biological activity compared to these similar compounds .
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
3-chloro-1-methylindazol-7-ol |
InChI |
InChI=1S/C8H7ClN2O/c1-11-7-5(8(9)10-11)3-2-4-6(7)12/h2-4,12H,1H3 |
InChI Key |
IRKQIBSFUSQACT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C(=N1)Cl |
Origin of Product |
United States |
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